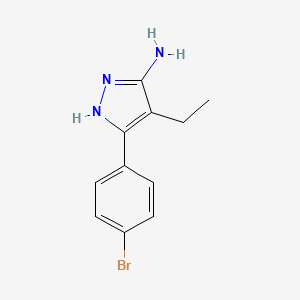
3-(4-bromofenil)-4-etil-1H-pirazol-5-amina
Descripción general
Descripción
The compound “3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of a bromophenyl group and an ethylamine group likely imparts unique chemical properties to the compound .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions due to the presence of reactive nitrogen atoms in their structure. They can act as ligands in coordination chemistry and can undergo various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine” would depend on its specific structure. Factors such as the presence of the bromophenyl group and the ethylamine group would likely influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Investigación Farmacéutica
Este compuesto ha sido explorado por sus potenciales actividades farmacológicas. Los derivados de pirazolina son conocidos por sus propiedades antibacterianas, antifúngicas, antiparasitarias, antiinflamatorias, antidepresivas, anticonvulsivas, antioxidantes y antitumorales . La presencia del grupo bromofenil podría potencialmente mejorar estas propiedades, convirtiéndolo en un candidato valioso para el desarrollo de fármacos.
Estudios de Neurociencia
Los estudios han indicado que los derivados de pirazolina pueden afectar la actividad de la acetilcolinesterasa (AchE), una enzima crucial para la transmisión del impulso nervioso . Este compuesto podría utilizarse para estudiar el potencial neurotóxico e investigar los cambios de comportamiento asociados con la actividad de la AchE en diversos organismos.
Ciencia de los Materiales
Las propiedades estructurales de los derivados de pirazolina los hacen adecuados para la síntesis de nuevos materiales. Por ejemplo, pueden utilizarse en el desarrollo de polímeros de cristal líquido que tienen aplicaciones en tecnologías avanzadas de visualización .
Acuicultura
Se han realizado investigaciones sobre los efectos de los derivados de pirazolina en la vida acuática, como su impacto en la supervivencia y el comportamiento de las alevines de trucha arcoíris . Este compuesto podría utilizarse para evaluar la toxicidad ambiental y desarrollar compuestos más seguros para las prácticas de acuicultura.
Investigación del Estrés Oxidativo
El potencial del compuesto para interactuar con las especies reactivas de oxígeno (ROS) y sus efectos sobre los biomarcadores de estrés oxidativo como el malondialdehído (MDA) lo convierten en un candidato para estudiar el daño oxidativo en células y tejidos .
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s known that pyrazoline derivatives can inhibit the activity of ache, affecting normal nerve pulses’ transmission and leading to behavioral changes .
Biochemical Pathways
They can affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for oxidative injury .
Result of Action
Similar compounds have been reported to cause a dose-dependent increase in mda concentration, indicating an increase in oxidative stress .
Análisis Bioquímico
Biochemical Properties
3-(4-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased acetylcholine levels, affecting neurotransmission. Additionally, 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine interacts with reactive oxygen species, influencing oxidative stress pathways .
Cellular Effects
The effects of 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine on various cell types and cellular processes are significant. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . This compound can also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity . This binding interaction is crucial for its role in modulating neurotransmission. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged inhibition of acetylcholinesterase activity.
Dosage Effects in Animal Models
The effects of 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced neurotransmission and reduced oxidative stress . At high doses, it can cause toxic or adverse effects, including neurotoxicity and impaired cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress response and neurotransmitter metabolism . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. This interaction with metabolic pathways is crucial for its biological activity.
Transport and Distribution
Within cells and tissues, 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and efficacy.
Subcellular Localization
The subcellular localization of 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine is essential for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its activity, as the compound may interact with different biomolecules depending on its subcellular distribution.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-4-ethyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-2-9-10(14-15-11(9)13)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHUXXGDEDVTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



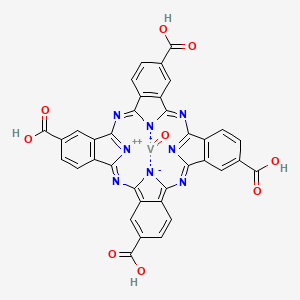
![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)
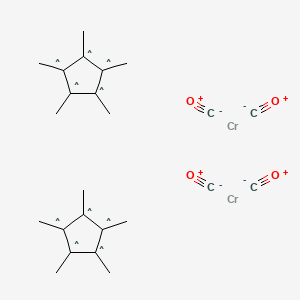
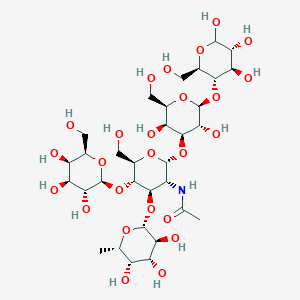
![(R)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B1518448.png)
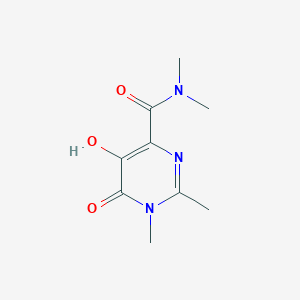

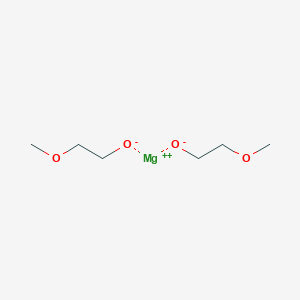

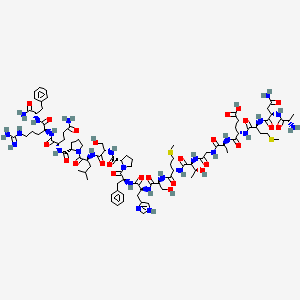
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1518462.png)


